molecular formula C9H10O4 B1308344 Methyl 3-hydroxy-4-methoxybenzoate CAS No. 6702-50-7

Methyl 3-hydroxy-4-methoxybenzoate

Cat. No.: B1308344
CAS No.: 6702-50-7
M. Wt: 182.17 g/mol
InChI Key: QXOXUEFXRSIYSW-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

It is known that Methyl 3-hydroxy-4-methoxybenzoate may be used as a starting reagent in the novel synthesis of gefitinib . This synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .

Result of Action

As it is used as a starting reagent in the synthesis of gefitinib , it may indirectly contribute to the effects of this drug, which is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases .

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxy-4-methoxybenzoate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been used as a starting reagent in the synthesis of gefitinib, a tyrosine kinase inhibitor used in cancer treatment . The compound undergoes several biochemical transformations, including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions . These interactions highlight its versatility and importance in biochemical processes.

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. Studies have shown that it possesses cytotoxic properties, particularly against cancer cells. For example, it has demonstrated significant cytotoxicity against HeLa cells, a type of cervical cancer cell line . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cancer cell proliferation . These binding interactions result in the modulation of gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as anti-cancer properties, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes biotransformation through processes such as methylation, sulfate conjugation, and glucuronidation . These metabolic pathways influence its bioavailability and overall efficacy. Additionally, the compound interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isovanillate can be synthesized through the esterification of isovanillic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture for several hours until the esterification is complete.

Industrial Production Methods: Industrial production of methyl isovanillate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl isovanillate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

methyl 3-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOXUEFXRSIYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398845
Record name Methyl 3-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6702-50-7
Record name Methyl 3-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxy-4-methoxybenzoate
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Synthesis routes and methods I

Procedure details

A mixture of 50.0 g of 3-hydroxy-4-methoxybenzoic acid in 500 ml of absolute methyl alcohol containing 2.5 ml of concentrated sulfuric acid, is heated at reflux temperature for 6 hours. The reaction is concentrated in vacuo, 250 ml of ice water is added and the residue is extracted with diethyl ether. The organic layers are washed with saturated sodium bicarbonate and saturated sodium chloride, dried and concentrated in vacuo. The residue is dissolved in diethyl ether, passed through a pad of silica gel and concentrated in vacuo. The solid is recrystallized from diethyl ether/hexane to give 33 g of the desired product as white crystals.
Quantity
50 g
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Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
500 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 3-hydroxy-4-(methyloxy)benzoic acid (25 g, 149 mmol.) in methanol (200 mL) was added concentrated sulfuric acid (1 mL) and the mixture was brought to reflux over 18 hours. The resulting homogeneous solution was cooled to room temperature, concentrated in vacuo and the residual oil taken into ethyl acetate (300 mL). The solution was washed once with water, saturated aqueous sodium hydrogencarbonate then brine and dried over anhydrous magnesium sulfate. Filtration and concentration gave methyl 3-hydroxy-4-(methyloxy)benzoate (27 g, 100% yield) as an oil. 1H NMR (400 MHz, CDCl3): 7.59 (dd, 1H), 7.57 (d, 1H), 6.85 (d, 1H), 5.72 (s, 1H), 3.93 (s, 3H), 3.87 (s, 3H).
Quantity
25 g
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reactant
Reaction Step One
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200 mL
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reactant
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1 mL
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 3-hydroxy-4-methoxybenzoic acid (Aldrich, 10 g, 59.5 mmol), methanol (250 ml) and concentrated sulfuric acid (1 ml) was stirred overnight and the product was poured into a mixture of sodium bicarbonate and ice. The aqueous mixture was then extracted three times with ethyl acetate. The resulting organic layers were combined, washed with water and brine, and dried over anhydrous magnesium sulfate. Rotary evaporation of the solution gave 9.5 g of the desired product as a colorless oil. NMR (δ):3.89 (s, 3H), 3.95 (s, 3H).
Quantity
10 g
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reactant
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1 mL
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reactant
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250 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

A 25 g quantity of isovanillic acid was suspended in 250 ml of methanol, and 1.5 g of p-toluenesulfonic acid monohydrate was added. The mixture was heated and refluxed overnight. After completion of the reaction, methanol was distilled off under reduced pressure. The residue was neutralized with saturated aqueous sodium bicarbonate and then extracted with ethyl acetate. After washing with saturated brine twice, the organic layer was separated and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give 24.5 g of white crystalline methyl 3-hydroxy-4-methoxybenzoate.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
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solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A solution of 30.8 g (183 mmol) of 3-hydroxy-4-methoxybenzoic acid and 6 mL of conc sulfuric acid in 600 mL of methanol was refluxed overnight. Most of the solvent was removed and the remaining solution was poured into 600 mL of water containing 25 g of sodium bicarbonate. The product was extracted into ether, treated with Darco, dried and evaporated. The yield was 31.8 g of methyl 3-hydroxy-4-methoxybenzoate as pale yellow crystals.
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 3-hydroxy-4-methoxybenzoate in pharmaceutical research?

A: this compound serves as a key starting material in a novel synthesis of Gefitinib [, ]. Gefitinib is an anti-cancer drug used to treat certain types of lung cancer. This newly developed synthetic route, utilizing this compound, offers a more cost-effective and efficient method for Gefitinib production compared to previous methods [, ].

Q2: Has this compound been identified in natural sources?

A: Yes, this compound has been isolated from the leaves of Eugenia dysenterica []. This plant is known for its medicinal properties, and the identification of this compound within it suggests potential avenues for further research into its biological activities and potential therapeutic benefits.

Q3: Are there any studies comparing the efficiency of different synthetic routes for Gefitinib using this compound?

A: While research highlights the advantages of using this compound as a starting material for Gefitinib synthesis [, ], direct comparisons with other synthetic routes are limited in the provided literature. Further studies exploring and comparing different synthetic approaches would be valuable to optimize Gefitinib production fully.

Q4: What specific analytical techniques are employed to characterize and assess the purity of this compound and the synthesized Gefitinib?

A: Researchers utilized a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and MS, to confirm the structural identity of both this compound and the synthesized Gefitinib []. Furthermore, High-Performance Liquid Chromatography (HPLC) was employed to determine the purity of these compounds throughout the synthesis process [].

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